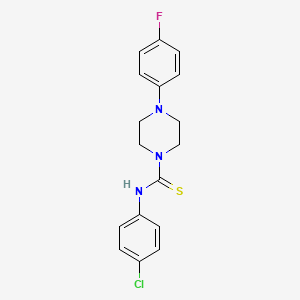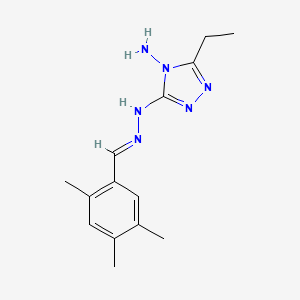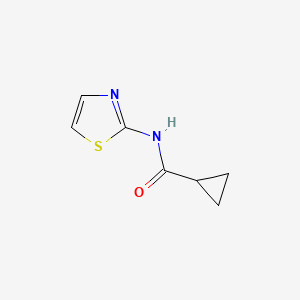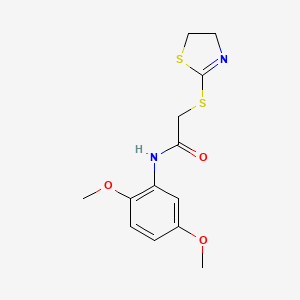
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed drugs worldwide.
Mécanisme D'action
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are mediators of pain and inflammation. By blocking the production of prostaglandins, this compound reduces pain, inflammation, and fever. It has been found that this compound has a higher affinity for COX-2, which is responsible for the production of prostaglandins in response to inflammation, than for COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease the production of cytokines, which are involved in the inflammatory response, and to inhibit the migration of leukocytes to the site of inflammation. This compound has also been shown to decrease the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. In addition, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have a narrow therapeutic window, meaning that the effective dose is close to the toxic dose. In addition, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide. One area of research is the investigation of its potential anticancer activity. It has been found to inhibit the growth of several types of cancer cells in vitro and in vivo, and further research is needed to determine its clinical efficacy. Another area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Finally, there is a need for more studies to investigate the neuroprotective effects of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a widely used nonsteroidal anti-inflammatory drug that has been extensively studied for its therapeutic effects in various medical conditions. It works by inhibiting the activity of cyclooxygenase, reducing pain, inflammation, and fever. This compound has several advantages for lab experiments, including its availability and safety profile, but also has some limitations, such as its narrow therapeutic window. There are several future directions for the study of this compound, including the investigation of its potential anticancer activity and the development of new formulations with improved bioavailability and reduced side effects.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide can be synthesized by reacting 3,5-dichlorophenylacetonitrile with phenylmagnesium bromide, followed by the reaction with methanesulfonyl chloride. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide has been extensively studied for its therapeutic effects in various medical conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and postoperative pain. It has also been used in the treatment of migraine, menstrual cramps, and dental pain. In addition, this compound has been investigated for its potential anticancer activity and as a neuroprotective agent in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-6-12(15)8-13(7-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOJBASMHLAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)


![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)




![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)
